molecular formula C13H12F2N2O B2659351 (E)-2-cyano-3-(2,5-difluorophenyl)-N-propan-2-ylprop-2-enamide CAS No. 1181464-01-6

(E)-2-cyano-3-(2,5-difluorophenyl)-N-propan-2-ylprop-2-enamide

Cat. No.: B2659351
CAS No.: 1181464-01-6
M. Wt: 250.249
InChI Key: IJQWBKUNVHZELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule. It contains functional groups such as cyano (-CN), amide (-CONH2), and a phenyl ring (C6H5) which is a cyclic aromatic hydrocarbon .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving diazotization and coupling with malononitrile . Another method involves the stereo selective reduction of related compounds .

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis of chemical compounds with similar structures involves direct acylation reactions and has been studied for their potential in colorimetric sensing applications. For example, benzamide derivatives synthesized through acylation reactions exhibit significant color transitions in the presence of fluoride anions, demonstrating their application in naked-eye detection solutions based on a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).

Materials Science: Polymers and Polyamides

In materials science, the creation of organosoluble polyamides and polyimides based on specific monomers has been explored for their high solubility, thermal stability, and mechanical properties. These studies provide insights into the design of high-performance materials with potential applications in various industries, including electronics and coatings (Liaw et al., 2001).

Enzymatic Synthesis and Biotransformation

Enzymatic synthesis and biotransformation studies have demonstrated the potential for producing specific enantiomers of compounds, highlighting the role of marine and terrestrial fungi in the enantioselective reduction of cyano-containing acrylamides. These studies are crucial for the development of green chemistry processes and the synthesis of pharmaceutical intermediates with specific stereochemistry (Jimenez et al., 2019).

Photoluminescence and Fluorescence Applications

Research into π-extended fluorene derivatives has explored their photoluminescence properties, demonstrating the potential for developing fluorescent solvatochromic dyes with high fluorescence quantum yields. These compounds can be applied in sensing, imaging, and optoelectronic devices, offering insights into the design of materials with unique optical properties (Kotaka et al., 2010).

Catalysis and Organic Transformations

The study of catalyst-free and visible light-promoted trifluoromethylation highlights the development of efficient and environmentally friendly synthetic methodologies. These processes enable the direct functionalization of molecules with fluoroalkyl groups, crucial for the synthesis of compounds with applications in pharmaceuticals and agrochemicals (Huang et al., 2018).

Mechanism of Action

The mechanism of action for this compound is not clear from the available information. It’s important to note that the mechanism of action would depend on the specific application of the compound .

Safety and Hazards

While specific safety data for this compound is not available, it’s generally important to handle all chemical compounds with care, using appropriate personal protective equipment and following safe laboratory practices .

Properties

IUPAC Name

(E)-2-cyano-3-(2,5-difluorophenyl)-N-propan-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O/c1-8(2)17-13(18)10(7-16)5-9-6-11(14)3-4-12(9)15/h3-6,8H,1-2H3,(H,17,18)/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQWBKUNVHZELB-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=C(C=CC(=C1)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C/C1=C(C=CC(=C1)F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.